molecular formula C18H31N3O B6170884 (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)[1-(1,2-oxazol-5-yl)propan-2-yl]amine CAS No. 2418723-72-3

(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)[1-(1,2-oxazol-5-yl)propan-2-yl]amine

Cat. No. B6170884
CAS RN: 2418723-72-3
M. Wt: 305.5
InChI Key:
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Description

(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)[1-(1,2-oxazol-5-yl)propan-2-yl]amine, also known as oxazoline-2-amine or OXA-2-amine, is an organic compound that has recently been studied for its potential applications in a variety of scientific research fields. OXA-2-amine is a novel compound with a unique chemical structure, and it has been found to have a variety of biochemical and physiological effects when studied in laboratory experiments.

Scientific Research Applications

OXA-2-amine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, organic synthesis, and drug development. In medicinal chemistry, OXA-2-amine has been studied as a potential drug candidate, as it has been found to have a variety of biochemical and physiological effects. In organic synthesis, OXA-2-amine has been studied as a potential reagent for the synthesis of other organic compounds. In drug development, OXA-2-amine has been studied as a potential drug candidate due to its unique chemical structure and its potential to interact with certain biological targets.

Mechanism of Action

The exact mechanism of action of OXA-2-amine is not yet fully understood. However, it is believed that OXA-2-amine interacts with certain biological targets, such as enzymes, receptors, and transporters, to produce its biochemical and physiological effects. It is thought that OXA-2-amine binds to these targets, which then leads to the activation or inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXA-2-amine have not yet been fully elucidated. However, studies have shown that OXA-2-amine has a variety of effects on the body, including anti-inflammatory, analgesic, and anti-cancer activities. In addition, OXA-2-amine has been found to have an effect on the central nervous system, as it has been found to have an effect on the serotonin and dopamine systems.

Advantages and Limitations for Lab Experiments

The advantages of using OXA-2-amine in laboratory experiments include its availability, low cost, and its ability to interact with certain biological targets. The main limitation of using OXA-2-amine in laboratory experiments is the lack of knowledge about its exact mechanism of action and its potential side effects.

Future Directions

For the study of OXA-2-amine include further research into its mechanism of action, its potential side effects, and its potential applications in drug development. In addition, further research into the biochemical and physiological effects of OXA-2-amine could lead to the development of new drugs to treat a variety of diseases and conditions. Finally, further research into the synthesis of OXA-2-amine could lead to the development of new and improved synthesis methods.

Synthesis Methods

OXA-2-amine is synthesized using a two-step procedure that involves the reaction of an amine and an oxazoline. The first step involves the reaction of a primary amine with an oxazoline in the presence of a base, such as potassium hydroxide or sodium hydroxide, to form an (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)[1-(1,2-oxazol-5-yl)propan-2-yl]amineamine. The second step involves the reaction of the (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)[1-(1,2-oxazol-5-yl)propan-2-yl]amineamine with an alkyl halide to form the desired OXA-2-amine. The reaction is typically carried out at room temperature, and the final product is a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)[1-(1,2-oxazol-5-yl)propan-2-yl]amine' involves the reaction of two starting materials, 3-azaspiro[5.5]undecane and 1-(1,2-oxazol-5-yl)propan-2-amine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3-azaspiro[5.5]undecane", "1-(1,2-oxazol-5-yl)propan-2-amine" ], "Reaction": [ "Step 1: 3-azaspiro[5.5]undecane is reacted with ethylene oxide to form (3-azaspiro[5.5]undecan-3-yl)ethanol.", "Step 2: (3-azaspiro[5.5]undecan-3-yl)ethanol is reacted with thionyl chloride to form (3-azaspiro[5.5]undecan-3-yl)ethyl chloride.", "Step 3: (3-azaspiro[5.5]undecan-3-yl)ethyl chloride is reacted with 1-(1,2-oxazol-5-yl)propan-2-amine to form the intermediate compound (2-{3-azaspiro[5.5]undecan-3-yl}ethyl)[1-(1,2-oxazol-5-yl)propan-2-yl]amine.", "Step 4: The intermediate compound is purified using column chromatography to obtain the final product." ] }

CAS RN

2418723-72-3

Product Name

(2-{3-azaspiro[5.5]undecan-3-yl}ethyl)[1-(1,2-oxazol-5-yl)propan-2-yl]amine

Molecular Formula

C18H31N3O

Molecular Weight

305.5

Purity

95

Origin of Product

United States

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